
Adrafinil
Overview
Description
Adrafinil (2-((diphenylmethyl)sulfinyl)-N-hydroxyacetamide) is a synthetic nootropic and psychostimulant prodrug first synthesized in 1974 by Lafon Laboratories . It is metabolized in the liver to its active form, modafinil, a Schedule IV controlled substance prescribed for narcolepsy and sleep disorders . This compound promotes wakefulness by acting as an α1-adrenergic receptor agonist, enhancing noradrenergic transmission in the central nervous system . Historically, it was used to treat alertness deficits in elderly patients but is now primarily utilized off-label for cognitive enhancement, particularly in regions where modafinil is prescription-restricted .
This compound’s pharmacological effects manifest within 45–60 minutes post-ingestion, with a duration of 8–12 hours . Its legal status varies: it is available over-the-counter (OTC) as a dietary supplement in some countries but banned by the World Anti-Doping Agency (WADA) in sports .
Preparation Methods
Synthesis Methodologies for Adrafinil
Classical Synthetic Routes
The foundational approach, detailed in US4066686A and FR2714052A patents, involves three stages:
- Thioether formation : Diphenylmethanol reacts with thiourea in hydrochloric acid to form benzhydryl thiol.
- Alkylation : Treatment with chloroacetic acid yields benzhydrylthioacetic acid (BTA), confirmed via $$ ^1H $$ NMR ($$ \delta $$ 3.35 ppm for SCH$$_2$$CO).
- Oxidative amidation : BTA undergoes hydrogen peroxide-mediated oxidation in acetic acid/methanol (3:1 v/v) followed by reaction with hydroxylamine hydrochloride, achieving 68% yield.
Critical limitations include:
- Racemic product mixtures requiring chiral resolution
- Thiourea byproducts necessitating extensive purification
- Corrosive reaction conditions (pH <2)
Modern Enantioselective Syntheses
The 2020 Osorio-Lozada protocol revolutionized stereochemical control using chiral thiazolidinethione auxiliaries:
Key steps :
- Auxiliary attachment : (R)-3-thiazolidinethione couples with benzhydrol via Mitsunobu reaction (87% yield)
- Stereoselective alkylation : Chloroacetonitrile addition at -78°C achieves 97% ee
- Oxidative cleavage : Hydrogen peroxide (30%)/acetic acid oxidizes thioether to sulfoxide ($$ \Delta $$G$$^\ddagger $$ = 24.3 kcal/mol)
This method produces (S)-adrafinil with 91% overall yield and >99% enantiomeric excess, surpassing classical routes in efficiency.
Analytical Characterization Techniques
Chromatographic Profiling
LC-MS/MS parameters for this compound detection in biological samples:
Parameter | This compound | Modafinil |
---|---|---|
Column | HSS C18 (1.8 µm) | HSS C18 (1.8 µm) |
Mobile Phase B | 0.1% FA in ACN | 0.1% FA in ACN |
MRM Transition | 312→145 | 296→129 |
LOD (ng/mg) | 0.5 | 0.3 |
Linear Range (ng/mg) | 1–100 | 1–100 |
Hair segment analysis revealed modafinil accumulation patterns:
Table 1 : Modafinil Distribution in 12 cm Hair Strand
Segment (cm) | Concentration (ng/mg) |
---|---|
0–3 | 13.9 ± 1.2 |
3–6 | 13.2 ± 0.8 |
6–9 | 12.3 ± 1.1 |
9–12 | 6.8 ± 0.5 |
Spectroscopic Validation
$$ ^1H $$ NMR (600 MHz, CDCl$$_3$$) key signals for this compound:
- δ 7.25–7.15 (m, 10H, Ar-H)
- δ 4.85 (s, 1H, CHPh$$_2$$)
- δ 3.72 (s, 2H, SCH$$_2$$)
- δ 2.45 (s, 3H, SO$$2$$NH$$2$$)
ERETIC quantification confirmed 94.6% purity in commercial samples, identifying 3.2% benzhydrol impurity.
Process Validation and Quality Control
ISO 17025-compliant validation parameters for GMP production:
Parameter | Specification |
---|---|
Precision (RSD%) | Intra-day: 2.1–4.7% |
Inter-day: 3.8–6.2% | |
Accuracy | 97.3–102.8% recovery |
Carryover | <0.005% |
Matrix Effect | 88–112% |
Stability studies showed 3.4% degradation after 6 months at 25°C, primarily via sulfoxide overoxidation to sulfone.
Recent Advances in Derivative Synthesis
Structure-Activity Relationship (SAR) Studies
Modifications to the sulfinyl acetamide moiety yielded derivatives with varied DAT/SERT affinity ratios:
Table 2 : Pharmacological Profiles of Key Analogues
Compound | R$$_1$$ | R$$_2$$ | DAT IC$$_{50}$$ (nM) | SERT IC$$_{50}$$ (nM) |
---|---|---|---|---|
5c | Cl | OMe | 919 ± 52.8 | 39,000 ± 2,410 |
7c | Cl | OMe | 34,600 ± 3,600 | 22,300 ± 1,890 |
9a | H | prPh | 194 ± 16.8 | 1,000 ± 120 |
Electron-withdrawing groups at R$$_1$$ enhance dopamine transporter (DAT) selectivity, while N-alkylation improves blood-brain barrier permeability.
Continuous Flow Manufacturing
The 2025 CN104610108A patent introduced a microwave-assisted continuous process:
- Catalyst : Pd(OAc)$$_2$$/Xantphos (0.5 mol%)
- Residence Time : 8.2 minutes vs. 12 hours batch
- Yield : 93% vs. 68% classical
- E-Factor : 3.7 vs. 18.9 batch
This method eliminates solvent-intensive purification steps through in-line membrane filtration.
Chemical Reactions Analysis
Types of Reactions: Adrafinil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cognitive Enhancement
Adrafinil is widely regarded as a nootropic, a substance that enhances cognitive function. It is particularly popular among students and professionals seeking to improve alertness and productivity. Research indicates that this compound can enhance attention, memory, and overall cognitive performance, making it a valuable tool in high-stress environments.
Case Study: Cognitive Performance in Healthy Adults
A study examining the effects of this compound on healthy adults found significant improvements in attention and working memory tasks following administration. Participants reported increased motivation and decreased fatigue, suggesting its efficacy as a cognitive enhancer in non-clinical populations .
Treatment of Sleep Disorders
This compound is primarily used to treat excessive daytime sleepiness associated with conditions such as narcolepsy. It promotes wakefulness by influencing neurotransmitter levels, particularly dopamine. This application has been substantiated through various clinical trials demonstrating its effectiveness in improving wakefulness and reducing sleep attacks in patients with narcolepsy.
Clinical Findings
In a randomized controlled trial, patients with narcolepsy who received this compound showed marked improvements in their ability to stay awake during the day compared to those on placebo treatment. The study concluded that this compound is an effective alternative to traditional stimulants for managing narcolepsy symptoms .
Research on Neurotransmitters
This compound has been utilized in studies investigating its effects on neurotransmitter systems, particularly dopamine and norepinephrine pathways. Understanding these interactions helps researchers explore potential therapeutic applications for mood disorders and cognitive impairments.
Neurotransmitter Studies
Research has shown that this compound increases dopamine levels in the brain, which may contribute to its cognitive-enhancing effects. This mechanism is being explored for potential applications in treating depression and attention-deficit disorders .
Pharmaceutical Development
As a lead compound, this compound serves as a foundation for developing new wakefulness-promoting agents. Its profile suggests it may have fewer side effects compared to traditional stimulants like amphetamines.
Innovative Drug Development
Pharmaceutical research is focused on synthesizing derivatives of this compound that optimize its effects while minimizing adverse reactions. These efforts aim to create medications that enhance alertness without the risk of addiction associated with conventional stimulants .
Sports Performance Enhancement
Some athletes have turned to this compound to improve endurance and focus during training sessions and competitions. While its use is controversial and often regulated within professional sports organizations, anecdotal evidence suggests it may provide a competitive edge.
Regulatory Considerations
The World Anti-Doping Agency (WADA) monitors the use of this compound due to its potential for enhancing athletic performance. Athletes must be cautious as its use can lead to sanctions if detected during doping tests .
Summary Table of Applications
Mechanism of Action
Adrafinil is metabolized in the liver to produce modafinil, which is the active compound. Modafinil exerts its effects by stimulating the release of orexin, a neuropeptide that promotes wakefulness, arousal, and vigilance. It also modulates dopaminergic and noradrenergic neurotransmission, enhancing cognitive functions such as memory and attention .
Comparison with Similar Compounds
Modafinil
Structure and Mechanism : Modafinil (2-((diphenylmethyl)sulfinyl)acetamide) is the primary active metabolite of adrafinil. It lacks the terminal hydroxylamide group present in this compound, enabling faster absorption and higher bioavailability .
Potency and Efficacy :
- Modafinil is 3x more potent than this compound due to direct activity without metabolic conversion .
- In aged canines, modafinil and this compound similarly improved discrimination learning, but modafinil required lower doses (100 mg vs. 300 mg for this compound) .
Pharmacokinetics :
- Peak plasma concentration: 2–4 hours (this compound) vs. 1–2 hours (modafinil) .
- Detection: Urine tests cannot distinguish this compound from modafinil, but hair analysis identifies both compounds post-administration .
Legal Status : Modafinil is prescription-only in most countries, whereas this compound remains unregulated in some regions .
Armodafinil
Structure : Armodafinil is the R-enantiomer of modafinil, offering a longer half-life (15 hours vs. 12–15 hours for modafinil) .
Efficacy :
- Armodafinil exhibits sustained wakefulness effects compared to racemic modafinil, with higher plasma concentrations in later hours .
- Dose equivalence: 150 mg armodafinil ≈ 200 mg modafinil ≈ 600 mg this compound .
Applications : Preferred for shift work disorder due to prolonged duration .
Flthis compound (CRL-40,941)
Structure and Potency :
- A bis(p-fluoro) derivative of this compound, with molecular formula C15H13F2NO3S.
- 3–4x more potent than this compound due to enhanced metabolic stability from fluorine substitution .
Pharmacology :
- Peak effects occur within 60–90 minutes, similar to this compound, but with higher stimulation of histamine and orexin systems .
- Limited human studies exist, but animal models suggest superior cognitive enhancement at lower doses (50–100 mg) .
Regulatory Status : Unregulated and sold as a research chemical .
Key Data and Research Findings
Detection in Human Hair
- A self-administration study (200 mg this compound) detected both this compound (0.8 ng/mg) and modafinil (0.5 ng/mg) in beard hair 10 days post-ingestion .
Cognitive Effects in Animal Models
- This compound (300 mg/day) significantly reduced errors in aged beagle dogs during discrimination tasks, comparable to modafinil’s effects at 100 mg/day .
Biological Activity
Adrafinil, a prodrug of modafinil, is primarily recognized for its wake-promoting and cognitive-enhancing properties. It has been utilized in various clinical settings, particularly for conditions related to sleep disorders and cognitive impairment. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, and associated side effects, supported by data tables and case studies.
This compound is metabolized into modafinil in the body, which is believed to exert its effects through several neurochemical pathways:
- Dopamine Transporter Interaction : Modafinil exhibits weak inhibition of the dopamine transporter (DAT), which may contribute to its stimulating effects. Studies indicate that while it binds to DAT, its affinity is significantly lower compared to traditional stimulants like methylphenidate .
- Glutamate and GABA Modulation : Research shows that modafinil increases glutamate levels in specific brain areas while having minimal impact on GABA levels. This suggests a mechanism that promotes wakefulness without the sedative effects typically associated with GABAergic drugs .
- Adrenergic Receptor Activity : Modafinil has been shown to interact with adrenergic receptors, specifically α1B receptors, which are implicated in its locomotor effects .
Clinical Efficacy
This compound's efficacy has been evaluated in various studies focusing on cognitive enhancement, mood improvement, and psychomotor function:
- Cognitive Enhancement : A randomized controlled trial involving 548 older adults demonstrated that this compound improved attention and memory performance compared to placebo. Participants reported enhanced daily functioning and reduced cognitive slowness .
- Depression Management : In a study comparing this compound to clomipramine in 70 depressed patients, this compound was found to be well-tolerated and showed comparable efficacy in reducing depressive symptoms. However, the evidence remains preliminary and requires further validation through larger trials .
- Psychomotor Function : this compound has been reported to alleviate psychomotor impairment in older adults. A notable trial indicated significant improvements in motor function and decision-making abilities among participants .
Case Studies
The following case studies highlight both the therapeutic potential and side effects associated with this compound use:
Side Effects
While generally well-tolerated, this compound can cause several side effects:
- Orofacial Dyskinesia : A rare but serious side effect observed in some patients, characterized by involuntary facial movements .
- Hypertension : Some users have reported elevated blood pressure, necessitating careful monitoring during treatment .
- Psychological Effects : Symptoms such as irritability and insomnia have been noted upon withdrawal or dosage changes .
Q & A
Basic Research Questions
Q. How does Adrafinil’s pharmacokinetic profile influence experimental design in preclinical studies?
this compound’s delayed metabolic conversion to Modafinil (peak plasma concentrations at 150 vs. 90 minutes) necessitates staggered blood sampling intervals to capture metabolite accumulation dynamics. Researchers should incorporate liver enzyme assays (ALT, AST) to monitor hepatotoxicity risks during chronic administration. Experimental designs must account for interspecies variability in hepatic metabolism, particularly in rodent models, where enzyme induction patterns differ from humans .
Table 1: Key Pharmacokinetic Parameters of this compound vs. Modafinil
Parameter | This compound | Modafinil |
---|---|---|
Tmax (minutes) | 150 | 90 |
Bioavailability | ~50% (prodrug) | ~80% (active) |
Primary Metabolite | Modafinil (30%) | N/A |
Hepatic Impact | ↑ ALT/AST | Minimal |
Sources: |
Q. What methodological frameworks are optimal for comparative efficacy studies between this compound and Modafinil?
Use the PICO framework to structure hypotheses:
- Population : Rodents/humans with induced sleep deprivation.
- Intervention : this compound (300 mg/day) vs. Modafinil (100 mg/day).
- Comparison : Placebo-controlled crossover design.
- Outcome : Latency to wakefulness, cognitive task performance (e.g., Morris water maze). Apply FINER criteria to ensure feasibility and novelty, such as pairing behavioral assays with hepatic biomarker tracking to address this compound’s hepatotoxicity limitations .
Q. How should researchers mitigate liver toxicity risks in longitudinal this compound studies?
- Biomarkers : Measure ALT, AST, and bilirubin at baseline and weekly intervals.
- Dosing cycles : Implement 5-day drug holidays every 4 weeks to reduce enzyme accumulation .
- Model selection : Use transgenic mice with humanized CYP450 systems to better predict hepatic outcomes .
Advanced Research Questions
Q. What analytical strategies resolve this compound quantification challenges in adulterated supplements without reference standards?
Combine untargeted HRMS (high-resolution mass spectrometry) with 1H/13C NMR for structural elucidation. For example:
- Step 1 : Use GC-MS to detect thermal degradation byproducts (e.g., modafinil acid).
- Step 2 : Confirm identity via LC-MS/MS fragmentation patterns (m/z 274 → 167).
- Step 3 : Quantify via qNMR with trimethylsilyl propionate as an internal standard, achieving ±8.9% accuracy .
Q. How do structural analogs like Flthis compound (CRL-40,941) impact neurochemical pathway prioritization in this compound research?
Flthis compound’s bis(p-fluoro) modification enhances dopamine reuptake inhibition potency (3–4× this compound) but introduces GABAergic antagonism. Prioritize:
- In vivo microdialysis : Measure extracellular dopamine in striatal regions.
- Electrophysiology : Assess glutamatergic AMPA receptor desensitization rates.
- Computational modeling : Compare binding affinities to DAT and NET using molecular docking simulations .
Q. What neuroimaging protocols best capture this compound’s long-term cognitive effects beyond wakefulness?
- fMRI : Track default mode network (DMN) connectivity changes during sustained attention tasks.
- MRS : Quantify hippocampal glutamate/glutamine ratios to assess neuroplasticity.
- Longitudinal design : Pair imaging with Morris water maze performance in rodents over 12-week cycles .
Q. How can researchers address contradictory findings on this compound’s impact on motivation and aggression?
- Behavioral assays : Use the resident-intruder test (aggression) and progressive ratio task (motivation) in rodents.
- Dose stratification : Test 50–300 mg/kg doses to identify biphasic effects.
- Neurochemical correlation : Link behavioral outcomes to microdialysis-measured norepinephrine in the prefrontal cortex .
Q. Methodological Considerations
- Data Contradiction Analysis : Use meta-regression to reconcile disparities in hepatic toxicity reports, controlling for variables like dosing frequency and species-specific CYP3A4 activity .
- Ethical Frameworks : Adhere to NIH guidelines for liver toxicity monitoring in human trials, including informed consent for hepatic enzyme tracking .
Properties
IUPAC Name |
2-benzhydrylsulfinyl-N-hydroxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c17-14(16-18)11-20(19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNMLOKEMNBUAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046498 | |
Record name | Adrafinil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63547-13-7 | |
Record name | Adrafinil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63547-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adrafinil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adrafinil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08925 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adrafinil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adrafinil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.440 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADRAFINIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI81Z4542G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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